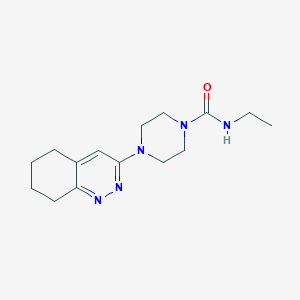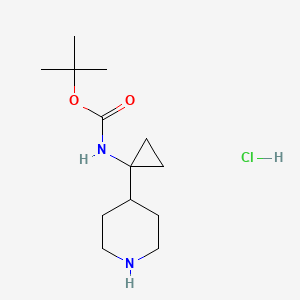
Tert-butyl N-(1-piperidin-4-ylcyclopropyl)carbamate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(1-piperidin-4-ylcyclopropyl)carbamate;hydrochloride: is a chemical compound with the molecular formula C13H24N2O2.ClH. It is a derivative of piperidine and cyclopropylcarbamate, often used in scientific research and various industrial applications.
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through the reaction of tert-butyl chloroformate with 1-piperidin-4-ylcyclopropylamine under controlled conditions.
The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods:
Industrial production involves large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity.
The process may include purification steps such as recrystallization or chromatography to achieve the desired quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, alkaline conditions.
Reduction: Lithium aluminum hydride, anhydrous ether.
Substitution: Various nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation: Various oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted piperidine derivatives.
Chemistry:
Used as a building block in organic synthesis.
Employed in the development of new chemical entities.
Biology:
Utilized in biochemical studies to understand enzyme mechanisms.
Investigated for potential biological activity in various assays.
Medicine:
Explored for its potential therapeutic effects in drug discovery.
Studied for its role in targeted drug delivery systems.
Industry:
Applied in the production of specialty chemicals.
Used in the formulation of advanced materials.
Applications De Recherche Scientifique
1. Organic Synthesis and Structural Analysis
- Tert-butyl N-(1-piperidin-4-ylcyclopropyl)carbamate derivatives are often utilized in the synthesis of complex organic compounds. For instance, one study describes the synthesis and molecular structure of related compounds, highlighting their significance in organic chemistry (Moriguchi et al., 2014).
- Additionally, these compounds are used in studying various reactions and interactions in organic chemistry. An example includes the synthesis of spirocyclopropanated analogues of insecticides, demonstrating the chemical versatility of tert-butyl N-(1-piperidin-4-ylcyclopropyl)carbamate related structures (Brackmann et al., 2005).
2. Development of Pharmaceutical Agents
- These compounds are instrumental in the development of various pharmaceutical agents. For example, their derivatives are used in the synthesis of p38 MAP kinase inhibitors, which have potential applications in treating diseases like rheumatoid arthritis and psoriasis (Chung et al., 2006).
- The synthesis of certain tert-butyl N-(1-piperidin-4-ylcyclopropyl)carbamate derivatives has also been reported in the context of creating lymphocyte function-associated antigen 1 inhibitors, showing its relevance in immunology and oncology research (Li et al., 2012).
3. Material Science and Engineering
- In material science, these compounds are explored for their properties and potential applications. For instance, research on aluminum and gallium hydrazides, which include related structures, sheds light on their molecular structures and potential applications in material science (Uhl et al., 2016).
4. Biological Activity and Applications
- Some studies focus on the biological activities of tert-butyl N-(1-piperidin-4-ylcyclopropyl)carbamate derivatives. For example, research on tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate explores its antibacterial and anthelmintic activities, indicating potential biomedical applications (Sanjeevarayappa et al., 2015).
Safety and Hazards
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.
Comparaison Avec Des Composés Similaires
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development for targeted protein degradation.
Tert-butyl 4-(cyclopropylamino)piperidine-1-carboxylate: Another derivative of piperidine used in various chemical syntheses.
Propriétés
IUPAC Name |
tert-butyl N-(1-piperidin-4-ylcyclopropyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-13(6-7-13)10-4-8-14-9-5-10;/h10,14H,4-9H2,1-3H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLGETDYTPJSNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2229328-10-1 |
Source


|
| Record name | tert-butyl N-[1-(piperidin-4-yl)cyclopropyl]carbamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2988452.png)
![3,5-Dimethyl-1-[1-(4-methylphenyl)-2-nitroethyl]pyrazole](/img/structure/B2988453.png)
![2-(4-methoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2988454.png)
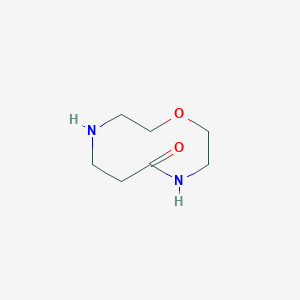
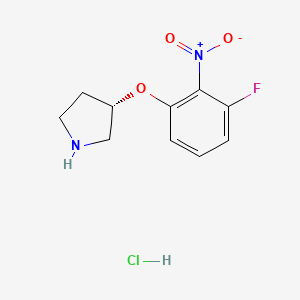
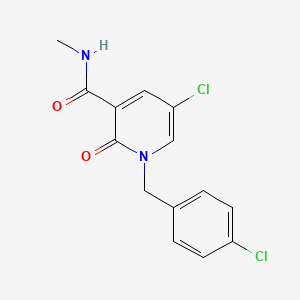
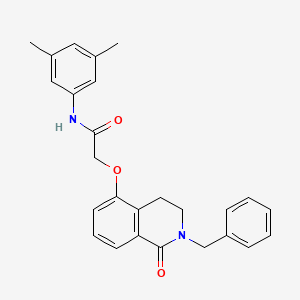
![[4-(1H-Benzoimidazol-2-ylcarbamoyl)cyclohexylmethyl]carbamic acid tert-butyl ester](/img/structure/B2988462.png)
![3-Methyl-5,6-dihydro-7H-pyrrolo[1,2-a]imidazol-7-one](/img/structure/B2988464.png)
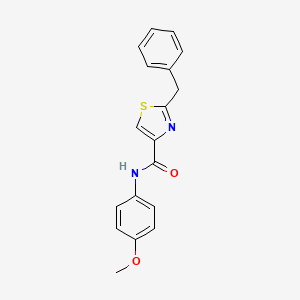
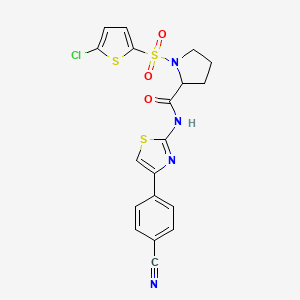
![N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2988472.png)
